

# **GPR55 Agonists: A Deep Dive into Cellular Targets and Distribution**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR55 agonist 3 |           |
| Cat. No.:            | B12367720       | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in recent years, implicated in a wide array of physiological and pathological processes. Initially considered an orphan receptor, it is now recognized as a key player in the endocannabinoid system and beyond, with its own distinct signaling pathways. This technical guide provides a comprehensive overview of the cellular targets of GPR55 agonists, the intricate signaling cascades they initiate, and the receptor's distribution across various tissues and cell types. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of modulating GPR55 activity.

## **Cellular Targets and Signaling Pathways**

Activation of GPR55 by its agonists, most notably lysophosphatidylinositol (LPI), initiates a cascade of intracellular events through its coupling with specific G proteins. Unlike the classical cannabinoid receptors CB1 and CB2, which primarily couple to  $G\alpha i/o$ , GPR55 predominantly signals through  $G\alpha q$ ,  $G\alpha 12$ , and  $G\alpha 13$  proteins.[1][2] This differential coupling leads to the activation of distinct downstream effector molecules and signaling pathways.

The primary cellular targets of GPR55 activation include:

#### Foundational & Exploratory





- Phospholipase C (PLC): Gαq activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
- RhoA: Gα12/13 coupling results in the activation of the small GTPase RhoA.[1]
- Extracellular signal-regulated kinases 1/2 (ERK1/2): GPR55 activation has been shown to induce the phosphorylation and activation of ERK1/2, a key pathway involved in cell proliferation and differentiation.
- Transcription Factors: The signaling cascades initiated by GPR55 converge on the activation of several transcription factors, including:
  - Nuclear Factor of Activated T-cells (NFAT): Calcium signaling downstream of PLC activation leads to the activation of NFAT.
  - Nuclear Factor-kappa B (NF-κB): GPR55 activation can also lead to the activation of the pro-inflammatory transcription factor NF-κB.
  - cAMP response element-binding protein (CREB): Phosphorylation and activation of CREB have also been observed following GPR55 stimulation.

These signaling events ultimately lead to a variety of cellular responses, including intracellular calcium mobilization, regulation of gene expression, and modulation of cell proliferation, migration, and survival.

Below is a diagram illustrating the primary signaling pathways activated by GPR55 agonists.





Click to download full resolution via product page

**GPR55 Signaling Pathways** 

#### **Quantitative Data on GPR55 Agonists**

The potency and efficacy of GPR55 agonists can vary depending on the specific compound and the assay used for measurement. The following tables summarize key quantitative data for several known GPR55 agonists.

Table 1: EC50 Values of GPR55 Agonists in Functional Assays



| Agonist                                           | Assay Type                | Cell Line | EC50 (μM) | Reference |
|---------------------------------------------------|---------------------------|-----------|-----------|-----------|
| L-α-<br>lysophosphatidyli<br>nositol (LPI)        | β-arrestin<br>Recruitment | U2OS      | 1.2       |           |
| L-α-<br>lysophosphatidyli<br>nositol (LPI)        | Calcium<br>Mobilization   | HEK293    | ~0.4      |           |
| AM251                                             | β-arrestin<br>Recruitment | HEK293    | 9.6       | _         |
| SR141716A<br>(Rimonabant)                         | β-arrestin<br>Recruitment | HEK293    | 3.9       |           |
| CID1792197                                        | β-arrestin<br>Trafficking | U2OS      | 0.11      | _         |
| ML185<br>(CID1172084)                             | β-arrestin<br>Trafficking | U2OS      | 0.16      | _         |
| ML184<br>(CID244043)                              | β-arrestin<br>Trafficking | U2OS      | 0.26      | _         |
| Compound 2 (3-benzylquinolin-2(1H)-onederivative) | p-ERK Activation          | СНО       | 0.0011    |           |
| Compound 3 (3-benzylquinolin-2(1H)-onederivative) | p-ERK Activation          | СНО       | 0.0011    | _         |

Table 2: Binding Affinities (Ki) of Ligands at Human GPR55



| Ligand                                             | Radioligand               | Cell Line | Ki (nM) | Reference |
|----------------------------------------------------|---------------------------|-----------|---------|-----------|
| Compound 1 (3-benzylquinolin-2(1H)-one derivative) | [ <sup>3</sup> H]CP55,940 | СНО       | 1.6     |           |
| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | [ <sup>3</sup> H]CP55,940 | СНО       | 1.2     |           |
| Compound 3 (3-benzylquinolin-2(1H)-one derivative) | [ <sup>3</sup> H]CP55,940 | СНО       | 1.2     |           |
| Compound 4 (3-benzylquinolin-2(1H)-one derivative) | [ <sup>3</sup> H]CP55,940 | СНО       | 2.0     |           |

#### **Distribution of GPR55**

GPR55 is widely expressed throughout the body, with notable presence in the central nervous system, peripheral tissues, and various cell lines.

#### **Tissue Distribution**

Table 3: GPR55 mRNA Expression in Human Tissues



| Tissue                    | Relative mRNA Expression<br>Level | Reference |
|---------------------------|-----------------------------------|-----------|
| Central Nervous System    |                                   |           |
| Caudate nucleus           | High                              |           |
| Putamen                   | High                              | •         |
| Globus pallidus           | Moderate                          |           |
| Hippocampus               | Moderate                          |           |
| Cerebellum                | Moderate                          |           |
| Frontal cortex            | Low                               |           |
| Peripheral Tissues        |                                   |           |
| Adrenal gland             | High                              |           |
| Jejunum                   | High                              |           |
| lleum                     | High                              |           |
| Spleen                    | Moderate                          | •         |
| Lung                      | Moderate                          | •         |
| Stomach                   | Low                               |           |
| Colon                     | Low                               |           |
| Placenta                  | Low                               |           |
| Prostate                  | Low                               |           |
| Immune Cells              |                                   |           |
| Monocytes                 | High                              |           |
| Natural Killer (NK) cells | High                              | _         |
| B cells                   | Moderate                          | _         |
| T cells                   | Moderate                          | _         |
| Macrophages               | Moderate                          |           |



Neutrophils Moderate

#### **Cellular Distribution**

Immunohistochemical studies have confirmed the presence of GPR55 protein in various cell types, including:

- Neurons: GPR55 is expressed in various brain regions, including the striatum, hippocampus, and cerebellum.
- Immune cells: As indicated by mRNA expression, GPR55 protein is found on B cells, T cells, macrophages, and neutrophils.
- Osteoclasts and Osteoblasts: GPR55 is expressed in these bone cells, suggesting a role in bone metabolism.
- Endothelial cells: Expression has been observed in endothelial cells.
- Cancer cells: GPR55 expression has been reported in various cancer cell lines and primary tumors, including those of the endometrium, colon, and others.

#### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize GPR55 cellular targets and distribution.

# Immunohistochemistry (IHC) for GPR55 Detection in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing GPR55 protein expression in formalin-fixed, paraffin-embedded tissue sections.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. GPR55 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR55 Agonists: A Deep Dive into Cellular Targets and Distribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367720#gpr55-agonist-3-cellular-targets-and-distribution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com